molecular formula C15H11ClN2O2S B438552 N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 313469-56-6

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B438552
CAS No.: 313469-56-6
M. Wt: 318.8g/mol
InChI Key: QQQRNJFNQJMNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a chemical compound that belongs to the benzothiazole class Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the activity of certain enzymes or receptors involved in inflammation and pain pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is unique due to the presence of both the benzothiazole and phenoxyacetamide moieties. This combination of functional groups can impart distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, molecular mechanisms, and potential applications based on recent research findings.

This compound exhibits various biochemical properties that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This inhibition is significant for developing anti-inflammatory drugs.
  • Cellular Effects : It influences several cellular processes, including modulation of gene expression related to inflammation and immune responses. The compound can alter the production of inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of this compound involves specific interactions at the molecular level:

  • Binding Affinity : The compound binds to the active sites of enzymes such as COX-2, leading to their inhibition. This interaction is crucial for its anti-inflammatory effects.
  • Signal Transduction : It affects various signaling pathways involved in inflammation, suggesting that it may have broader implications in treating inflammatory diseases .

Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
COX InhibitionSelective COX-2 inhibition with potential anti-inflammatory effects
Antimicrobial ActivityExhibits antimicrobial properties against certain bacterial strains
Quorum Sensing InhibitionModulates quorum sensing in bacteria, potentially affecting biofilm formation

Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various compounds, this compound demonstrated significant inhibition of COX enzymes. The IC50 values indicated a strong selectivity for COX-2 over COX-1, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Potential

The compound has also been tested for its antimicrobial activity against various strains. Results showed effective inhibition of bacterial growth at concentrations that suggest it could be developed into a therapeutic agent for infections caused by resistant strains.

Applications in Medicinal Chemistry

This compound has potential applications in several fields:

Medicinal Chemistry : The compound is being explored as a lead candidate for developing new anti-inflammatory and analgesic drugs due to its selective COX inhibition properties.

Biological Research : It can serve as a probe to study enzyme inhibition and receptor interactions, providing insights into biological processes and disease mechanisms .

Materials Science : Beyond biological applications, derivatives of benzothiazole compounds are being investigated for their use in organic semiconductors and light-emitting diodes (LEDs), highlighting their versatility.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-10-6-7-12-13(8-10)21-15(17-12)18-14(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQRNJFNQJMNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.